molecular formula C7H4BrFN2 B13324085 7-Bromo-3-fluoroimidazo[1,2-a]pyridine

7-Bromo-3-fluoroimidazo[1,2-a]pyridine

Cat. No.: B13324085
M. Wt: 215.02 g/mol
InChI Key: OQYPAAQOCXSMEC-UHFFFAOYSA-N
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Description

7-Bromo-3-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound characterized by the presence of a bromine atom at the 7th position and a fluorine atom at the 3rd position on the imidazo[1,2-a]pyridine ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-fluoroimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the bromination and fluorination of imidazo[1,2-a]pyridine derivatives. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and a suitable fluorinating agent such as Selectfluor for fluorination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols and electrophiles like alkyl halides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate.

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in pharmaceutical and material science applications .

Scientific Research Applications

7-Bromo-3-fluoroimidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-3-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For instance, it may inhibit certain kinases or interact with nucleic acids, leading to changes in cellular functions .

Comparison with Similar Compounds

  • 7-Fluoroimidazo[1,2-a]pyridine
  • 3-Bromoimidazo[1,2-a]pyridine
  • 7-Chloro-3-fluoroimidazo[1,2-a]pyridine

Comparison: Compared to similar compounds, 7-Bromo-3-fluoroimidazo[1,2-a]pyridine exhibits unique reactivity and selectivity due to the presence of both bromine and fluorine atoms. This dual substitution enhances its potential for diverse chemical transformations and biological activities, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

IUPAC Name

7-bromo-3-fluoroimidazo[1,2-a]pyridine

InChI

InChI=1S/C7H4BrFN2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H

InChI Key

OQYPAAQOCXSMEC-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=C2F)C=C1Br

Origin of Product

United States

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